2,3,4,5,6-Pentabromostyrene is a brominated aromatic compound with the molecular formula and a molar mass of approximately 498.63 g/mol. It is characterized by five bromine atoms substituted on the styrene backbone, which consists of a phenyl group attached to an ethylene group. The presence of multiple bromine atoms significantly influences its physical and chemical properties, such as increased density and enhanced thermal stability. This compound is typically used in various applications due to its flame-retardant properties and potential biological activity .
The specific reaction pathways depend on the conditions and reagents used in the reaction
Research on the biological activity of 2,3,4,5,6-Pentabromostyrene indicates potential toxicity and environmental concerns. Brominated compounds are known to exhibit endocrine-disrupting properties and may affect aquatic organisms. Studies suggest that such compounds can bioaccumulate in living organisms and pose risks to human health through exposure via food chains or environmental contamination .
The synthesis of 2,3,4,5,6-Pentabromostyrene typically involves bromination of styrene or its derivatives. Common methods include:
These methods ensure a high yield of the desired pentabrominated product while minimizing by-products .
The unique feature of 2,3,4,5,6-Pentabromostyrene lies in its specific substitution pattern and resultant properties that make it particularly effective as a flame retardant while also raising concerns regarding its biological activity and environmental persistence .
Interaction studies involving 2,3,4,5,6-Pentabromostyrene focus on its behavior in biological systems and its environmental impact. These studies examine:
Several compounds share structural similarities with 2,3,4,5,6-Pentabromostyrene due to their brominated aromatic nature. Notable similar compounds include:
| Compound | Number of Bromines |
Molecular Geometry and Crystallographic Data2,3,4,5,6-Pentabromostyrene exhibits a distinctive molecular architecture characterized by a pentabrominated benzene ring with an attached vinyl group. The compound possesses the molecular formula C₈H₃Br₅ with a molecular weight of 498.63 g/mol [1] [2]. The systematic name 1,2,3,4,5-pentabromo-6-ethenylbenzene accurately describes its structural arrangement [1]. The molecular geometry is fundamentally planar aromatic with the vinyl substituent maintaining coplanarity with the benzene ring system. The SMILES notation C=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br precisely represents the connectivity pattern [1]. The International Chemical Identifier (InChI) confirms the molecular structure as InChI=1S/C8H3Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 [1]. Crystallographic analysis reveals significant steric effects resulting from the presence of five bromine atoms. The typical carbon-bromine bond length approximates 1.90 Å, while the aromatic carbon-carbon bond lengths maintain the standard 1.40 Å characteristic of benzene rings. Bond angles within the aromatic system remain close to the ideal 120° despite some distortion caused by the substantial steric bulk of the bromine substituents [3]. The compound exhibits substantial steric hindrance due to the five bromine atoms positioned consecutively around the benzene ring. This extensive halogenation results in a slightly distorted planarity compared to unsubstituted aromatic systems. The vinyl group orientation remains essentially coplanar with the benzene ring, though some deviation may occur due to steric interactions with adjacent bromine atoms. Table 1: Molecular Geometry and Structural Parameters
Thermogravimetric Analysis ProfilesThermogravimetric analysis of 2,3,4,5,6-pentabromostyrene reveals complex decomposition patterns characteristic of heavily brominated aromatic compounds. At elevated temperatures of 650°C, the compound undergoes extensive thermal degradation producing multiple brominated and non-brominated products [4] [5]. The primary thermal decomposition products include hydrogen bromide (CAS: 557-93-7) as the most abundant species, representing 32.79% of identified degradation products from related brominated flame retardants [4]. Molecular bromine (CAS: 7726-95-6) constitutes another significant decomposition product, accounting for 6.44% of the thermal degradation mixture [4] [5]. Secondary thermal breakdown products encompass various brominated organic compounds including tribromomethane (bromoform, CAS: 75-25-2), tribromoethylene (CAS: 598-16-3), and tetrabromomethane (carbon tetrabromide, CAS: 588-13-4) [4] [5]. The formation of 1,2,4,5-tetrabromobenzene (CAS: 636-28-2) demonstrates the tendency for debromination and rearrangement processes during thermal decomposition [4] [5]. Light hydrocarbon formation occurs concurrently with halogenated product generation. Ethylene emerges as a consistent thermal degradation product across various brominated flame retardants, reflecting the decomposition of vinyl groups under high-temperature conditions [4] [5]. Carbon monoxide formation indicates partial oxidation processes occurring during thermal treatment [4] [5]. The thermal stability profile indicates that 2,3,4,5,6-pentabromostyrene maintains structural integrity at moderate temperatures but undergoes rapid decomposition above 400°C. The boiling point of 415.7°C at 760 mmHg [6] represents the upper thermal limit before significant decomposition commences. Table 2: Thermal Decomposition Products at 650°C
Solubility Characteristics in Organic MatricesThe solubility behavior of 2,3,4,5,6-pentabromostyrene in organic matrices is governed primarily by the compound's extensive halogenation and aromatic structure. The high degree of bromination significantly influences its interaction with different solvent systems [7] [8]. Aromatic hydrocarbons represent the most compatible solvent class for 2,3,4,5,6-pentabromostyrene. The structural similarity between the compound's benzene ring and aromatic solvents facilitates π-π interactions, resulting in high solubility in solvents such as benzene, toluene, and xylene [7] [8]. These interactions are enhanced by the similar electronic environments of halogenated and unhalogenated aromatic systems. Halogenated hydrocarbons demonstrate excellent compatibility with 2,3,4,5,6-pentabromostyrene due to favorable halogen-halogen interactions and similar polarity characteristics. Chlorinated solvents such as chloroform, methylene chloride, and chlorobenzene provide effective dissolution matrices [8]. The compatibility extends to mixed halogenated systems where both bromine and chlorine atoms facilitate intermolecular interactions. Ketone solvents exhibit moderate to high dissolving capacity for the compound. The carbonyl functionality provides sufficient polarity to interact with the brominated aromatic system while maintaining adequate hydrophobic character to accommodate the large halogenated structure [8]. Acetone, methyl ethyl ketone, and cyclohexanone represent typical examples of effective ketone solvents. Ester solvents display moderate dissolution capabilities similar to ketones. The ester functional group provides balanced polarity characteristics enabling interaction with both the aromatic system and the halogen substituents [8]. Ethyl acetate and similar medium-chain esters demonstrate reasonable solubility for moderately halogenated aromatics. Polar alcohols show limited compatibility with 2,3,4,5,6-pentabromostyrene due to significant polarity mismatch. The extensive hydrogen bonding network characteristic of alcoholic systems creates an unfavorable environment for the highly halogenated, essentially nonpolar compound [8]. Short-chain alcohols such as methanol and ethanol exhibit particularly poor solubility. Water represents the least compatible solvent matrix, with 2,3,4,5,6-pentabromostyrene exhibiting essentially complete insolubility. The highly polar, hydrogen-bonded structure of water is fundamentally incompatible with the nonpolar, halogenated aromatic structure [7] [8]. This insolubility pattern is consistent with general principles governing halogenated aromatic compound behavior. Aliphatic hydrocarbons demonstrate limited to moderate compatibility depending on chain length and branching. The lack of aromatic character reduces π-π interactions, while the size and electronic effects of the bromine substituents create steric and electronic barriers to dissolution [8]. Table 3: Solubility Characteristics in Organic Matrices
Table 4: Fundamental Physical Properties
XLogP3 6.2
UNII
39MQ33G14F
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
53097-59-9
Wikipedia
2,3,4,5,6-Pentabromostyrene
Dates
Last modified: 07-22-2023
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